9-Hydroxymethyl-10-methylanthracene
Overview
Description
9-Hydroxymethyl-10-methylanthracene is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their unique structural properties and applications in various fields. The compound features a hydroxymethyl group at the 9th position and a methyl group at the 10th position on the anthracene ring, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxymethyl-10-methylanthracene typically involves the functionalization of anthracene derivatives. One common method is the Friedel-Crafts alkylation, where anthracene is reacted with formaldehyde and a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature and pressure to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 9-methyl-10-methylanthracene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups are introduced using reagents like halogens (chlorine, bromine) or nitrating mixtures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 9-Carboxy-10-methylanthracene.
Reduction: 9-Methyl-10-methylanthracene.
Substitution: 9-Halogenated-10-methylanthracene derivatives.
Scientific Research Applications
9-Hydroxymethyl-10-methylanthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in photochemical studies.
Biology: Investigated for its potential interactions with biological macromolecules and its role in cellular signaling pathways.
Medicine: Explored for its anticancer properties and its ability to act as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 9-Hydroxymethyl-10-methylanthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects. Additionally, its ability to generate reactive oxygen species upon photoactivation makes it a valuable photosensitizer in photodynamic therapy, where it induces cell death in targeted tissues.
Comparison with Similar Compounds
9-Methylanthracene: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
10-Methylanthracene: Similar structure but without the hydroxymethyl group, affecting its chemical behavior.
9-Hydroxyanthracene: Contains a hydroxyl group instead of a hydroxymethyl group, leading to variations in its chemical properties.
Uniqueness: 9-Hydroxymethyl-10-methylanthracene is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a photosensitizer highlight its versatility compared to similar compounds.
Properties
IUPAC Name |
(10-methylanthracen-9-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-11-12-6-2-4-8-14(12)16(10-17)15-9-5-3-7-13(11)15/h2-9,17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJAEVGPROJHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221534 | |
Record name | 9-Hydroxymethyl-10-methylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71339-55-4 | |
Record name | 9-Hydroxymethyl-10-methylanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071339554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxymethyl-10-methylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Hydroxymethyl-10-methylanthracene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6NRA6AZH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.